molecular formula C9H7F3O2 B8298296 4-(Trfluorovinyloxy)benzyl alcohol

4-(Trfluorovinyloxy)benzyl alcohol

Cat. No.: B8298296
M. Wt: 204.15 g/mol
InChI Key: UFSYWXCINNNKQP-UHFFFAOYSA-N
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Description

4-(Trifluorovinyloxy)benzyl alcohol (systematic name: [4-(trifluorovinyloxy)phenyl]methanol) is a fluorinated benzyl alcohol derivative characterized by a trifluorovinyl ether (-O-CF₂-CF₂) substituent at the para position of the benzyl alcohol scaffold. These derivatives share a benzyl alcohol backbone modified with electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups, which significantly influence their chemical reactivity, stability, and applications .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

[4-(1,2,2-trifluoroethenoxy)phenyl]methanol

InChI

InChI=1S/C9H7F3O2/c10-8(11)9(12)14-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2

InChI Key

UFSYWXCINNNKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzyl alcohol scaffold dictate electronic properties and reactivity:

  • 4-(Trifluoromethyl)benzyl alcohol (4-TBA) : The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the hydroxyl group (pKa ~12.5) and stabilizing intermediates in catalytic oxidations .
  • 4-Methoxybenzyl alcohol : The -OCH₃ group is electron-donating, reducing acidity (pKa ~15.5) and increasing resistance to oxidation compared to unsubstituted benzyl alcohol .
  • 4-Chloro-3-(trifluoromethyl)benzyl alcohol : Combines -Cl and -CF₃ groups, leading to enhanced electrophilicity and utility in cross-coupling reactions .
  • 4-(Trifluorovinyloxy)benzyl alcohol (hypothetical) : The trifluorovinyl ether group (-O-CF₂-CF₂) is expected to impart high thermal stability and resistance to hydrolysis, similar to other fluorinated ethers .

Reactivity in Oxidation Reactions

Benzyl alcohols undergo oxidation to benzaldehydes or ketones. Substituents modulate reaction rates:

Compound Oxidation Rate (Relative to Benzyl Alcohol) Catalyst System Reference
Benzyl alcohol 1.0 (Baseline) Pd(0)/O₂
4-Methoxybenzyl alcohol 0.3 Pd(0)/O₂
Veratryl alcohol (3,4-DMBA) 0.8 Pd(0)/O₂
4-TBA 1.5 H₂O₂/Fe³⁺

The electron-withdrawing -CF₃ group in 4-TBA accelerates oxidation, while -OCH₃ slows it due to resonance stabilization .

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